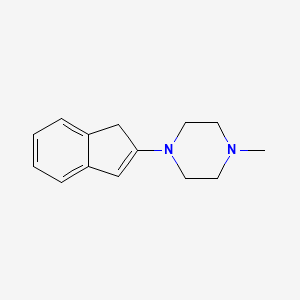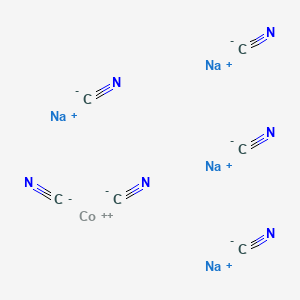
Sodium cobaltous cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium cobaltous cyanide is a chemical compound that consists of sodium, cobalt, and cyanide ions. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is typically represented by the formula Na[Co(CN)4], indicating the presence of cobalt in the +2 oxidation state coordinated with four cyanide ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium cobaltous cyanide can be synthesized through various methods. One common approach involves the reaction of cobalt(II) salts with sodium cyanide in an aqueous solution. The reaction typically proceeds as follows: [ \text{Co}^{2+} + 4\text{CN}^- \rightarrow \text{[Co(CN)_4]}^{2-} ] The resulting complex is then combined with sodium ions to form this compound.
Industrial Production Methods: In industrial settings, this compound is produced by reacting cobalt(II) chloride with sodium cyanide under controlled conditions. The reaction is carried out in a closed system to prevent the release of toxic cyanide gas. The product is then purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions: Sodium cobaltous cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(I) complexes under specific conditions.
Substitution: The cyanide ligands can be substituted with other ligands, such as ammonia or phosphines.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents.
Major Products Formed:
Oxidation: Cobalt(III) cyanide complexes.
Reduction: Cobalt(I) cyanide complexes.
Substitution: Various cobalt complexes with different ligands.
Scientific Research Applications
Sodium cobaltous cyanide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cobalt complexes and as a reagent in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: this compound is used in electroplating, metal finishing, and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which sodium cobaltous cyanide exerts its effects involves the interaction of the cyanide ions with metal centers and biological molecules. Cyanide ions can inhibit enzymes by binding to metal ions in their active sites, disrupting cellular respiration and other metabolic processes. The compound’s effects are mediated through its ability to form stable complexes with various metal ions.
Comparison with Similar Compounds
Sodium cobaltous cyanide can be compared with other metal cyanide complexes, such as:
- Sodium ferricyanide (Na3[Fe(CN)6])
- Sodium ferrocyanide (Na4[Fe(CN)6])
- Sodium nickel cyanide (Na2[Ni(CN)4])
Uniqueness:
- Cobalt Center: The presence of cobalt in the +2 oxidation state distinguishes this compound from other metal cyanide complexes.
- Reactivity: The compound’s reactivity and ability to form stable complexes with various ligands make it unique in coordination chemistry.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanism of action of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
CAS No. |
14217-00-6 |
|---|---|
Molecular Formula |
C6CoN6Na4 |
Molecular Weight |
307.00 g/mol |
IUPAC Name |
tetrasodium;cobalt(2+);hexacyanide |
InChI |
InChI=1S/6CN.Co.4Na/c6*1-2;;;;;/q6*-1;+2;4*+1 |
InChI Key |
HUHSPCVHOCYNPO-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Na+].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline](/img/structure/B14701004.png)
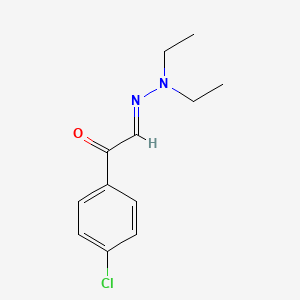
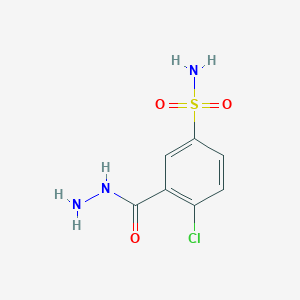
![1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine](/img/structure/B14701029.png)
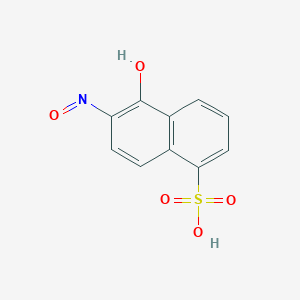
![2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14701037.png)
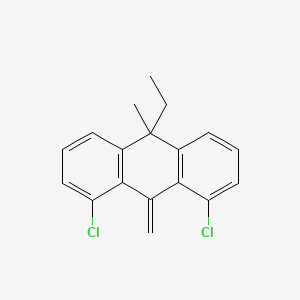


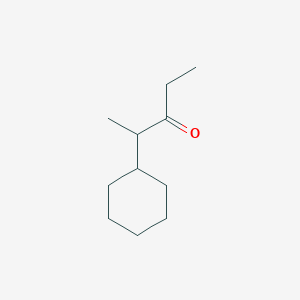
![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)
![[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate](/img/structure/B14701082.png)

